molecular formula C17H20N2O5S B11007796 4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid

Cat. No.: B11007796
M. Wt: 364.4 g/mol
InChI Key: FYELMFMBBZIEDQ-UHFFFAOYSA-N
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Description

4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a dimethoxyphenyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative under acidic conditions.

    Attachment of the Dimethoxyphenyl Group:

    Formation of the Butanoic Acid Moiety: The final step involves the coupling of the thiazole derivative with a butanoic acid derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. The presence of the thiazole ring and the dimethoxyphenyl group suggests that it may exhibit biological activity, such as antimicrobial or anticancer properties. Research is ongoing to determine its efficacy and mechanism of action in various biological systems.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its synthesis and modification can lead to the creation of polymers or other materials with desirable features.

Mechanism of Action

The mechanism of action of 4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and phenyl groups. These interactions can modulate biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)pentanoic acid: Similar structure with an additional carbon in the butanoic acid chain.

    4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)propanoic acid: Similar structure with one less carbon in the butanoic acid chain.

    4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid: Similar structure with two additional carbons in the butanoic acid chain.

Uniqueness

The uniqueness of 4-({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

4-[[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]butanoic acid

InChI

InChI=1S/C17H20N2O5S/c1-10-15(16(22)18-8-4-5-14(20)21)25-17(19-10)11-6-7-12(23-2)13(9-11)24-3/h6-7,9H,4-5,8H2,1-3H3,(H,18,22)(H,20,21)

InChI Key

FYELMFMBBZIEDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)NCCCC(=O)O

Origin of Product

United States

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